N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine
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Description
“N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” is a chemical compound with the molecular formula C9H12FN3 . It has a molecular weight of 181.214. This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” can be analyzed using techniques such as 19F nuclear magnetic resonance (NMR) spectroscopy . The 19F NMR spectra can provide a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” are not available, it’s reasonable to anticipate that it would undergo reactions similar to other fluoroorganic compounds. These might include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis
“N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” has a density of 1.4±0.1 g/cm3, a boiling point of 464.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 67.7±0.5 cm3, and a polar surface area of 47 Å2 .Scientific Research Applications
Synthesis and Medicinal Chemistry
Research on compounds structurally related to N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine has focused on their synthesis and potential medicinal applications. For instance, compounds derived from enaminones have been explored for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to various derivatives with potential cytotoxic effects against certain cancer cell lines, comparable to those of standard treatments like 5-fluorouracil, alongside evaluated antimicrobial activity (S. Riyadh, 2011). Additionally, 3-aminopyrazolo[3,4-d]pyrimidinones were identified as potent and selective inhibitors of Phosphodiesterase 1 (PDE1), with one candidate (ITI-214) showing promise for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Peng Li et al., 2016).
Antibacterial and Antimicrobial Activity
Research has identified novel heterocyclic scaffolds with antibacterial activity, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, demonstrating the ongoing exploration into new classes of antibacterial agents (Liliya V Frolova et al., 2011). Similarly, new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential for new treatments against a range of microbial pathogens (H. Behbehani et al., 2011).
Fluorinated Compounds in Medicinal Chemistry
The role of fluorinated compounds in medicinal chemistry is highlighted by the synthesis of 3-amino-4-fluoropyrazoles, which are of interest as building blocks due to their potential for further functionalization in drug development (Riccardo Surmont et al., 2011). Additionally, the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer, where specific fluorinated compounds showed promising pharmacological profiles, underscores the significance of fluorination in enhancing drug properties (James S. Scott et al., 2020).
properties
IUPAC Name |
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-7-5-12-6-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSICDUSJMIXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2CCCC2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine |
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